molecular formula C16H14ClN3O3S3 B2544093 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 922046-22-8

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2544093
CAS No.: 922046-22-8
M. Wt: 427.94
InChI Key: CQVPFTJLCFFOGW-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a chlorophenylsulfonamido group, and a thiophen-2-ylmethyl group, making it a molecule of interest for researchers due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring.

    Introduction of the Chlorophenylsulfonamido Group:

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the thiazole ring with a thiophen-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamido group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be studied for its potential therapeutic effects and mechanisms of action in various diseases.

    Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(phenylmethyl)acetamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(methyl)acetamide: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide imparts unique electronic and steric properties, which may influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S3/c17-11-3-5-14(6-4-11)26(22,23)20-16-19-12(10-25-16)8-15(21)18-9-13-2-1-7-24-13/h1-7,10H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVPFTJLCFFOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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